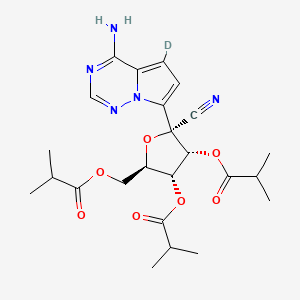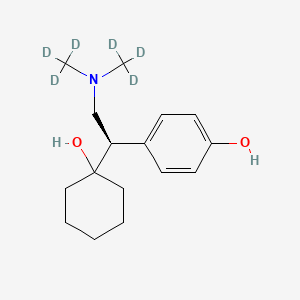
Amifostine (trihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amifostine (trihydrate) is a cytoprotective agent primarily used to reduce the toxic side effects of chemotherapy and radiotherapy in cancer treatment. It is a phosphorylated aminothiol compound that is converted into its active form by dephosphorylation in the body. This compound is known for its ability to protect normal tissues from the harmful effects of radiation and chemotherapy without reducing the efficacy of these treatments on tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of amifostine trihydrate involves dissolving amifostine in water, followed by the addition of an alcohol solvent or an alcohol solvent-water solution. The mixture is then cooled and crystallized. The weight ratio of amifostine to water to alcohol solvent in the crystallization system is typically 1:6.5-8.5:1.5-2.5, and the crystallization temperature ranges from 1-20°C .
Industrial Production Methods: Industrial production of amifostine trihydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the purity and stability of the final product. The crystallized amifostine trihydrate is then subjected to further processing to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Amifostine undergoes several types of chemical reactions, including dephosphorylation, oxidation, and reduction. The primary reaction is the dephosphorylation by alkaline phosphatase, which converts amifostine into its active thiol metabolite .
Common Reagents and Conditions:
Dephosphorylation: Catalyzed by alkaline phosphatase in tissues.
Oxidation and Reduction: Involves reactive oxygen species and free radicals.
Major Products Formed: The major product formed from the dephosphorylation of amifostine is WR-1065, the active thiol metabolite responsible for its cytoprotective effects .
Wissenschaftliche Forschungsanwendungen
Amifostine trihydrate has a wide range of scientific research applications:
Chemistry: Used as a radioprotective agent in various chemical studies.
Biology: Investigated for its effects on cellular mechanisms and gene expression.
Medicine: Primarily used to reduce the toxic side effects of chemotherapy and radiotherapy in cancer patients. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Amifostine exerts its effects through its active thiol metabolite, WR-1065. This metabolite detoxifies reactive metabolites of platinum and alkylating agents, scavenges free radicals, and accelerates DNA repair. The selective protection of normal tissues is due to higher alkaline phosphatase activity, higher pH, and vascular permeation in these tissues .
Vergleich Mit ähnlichen Verbindungen
Ethyol: Another name for amifostine.
WR-2721: The original compound from which amifostine is derived.
Comparison: Amifostine is unique in its ability to selectively protect normal tissues without reducing the efficacy of chemotherapy and radiotherapy on tumor cells. This selectivity is due to its conversion to the active thiol metabolite in normal tissues, which have higher alkaline phosphatase activity and pH levels compared to tumor tissues .
Amifostine stands out among similar compounds for its broad-spectrum cytoprotective effects and its ability to mitigate the side effects of cancer treatments, making it a valuable agent in oncology .
Eigenschaften
Molekularformel |
C5H21N2O7PS |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
[2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate |
InChI |
InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2 |
InChI-Schlüssel |
CMKFUVWLRVIEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNCC(OP(=O)(O)O)S.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)




![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)

